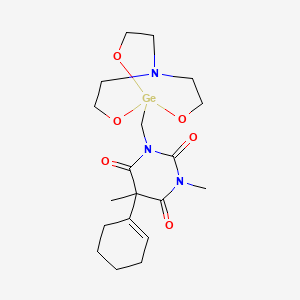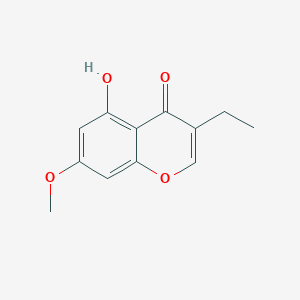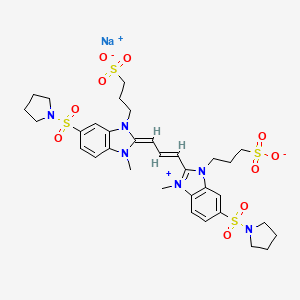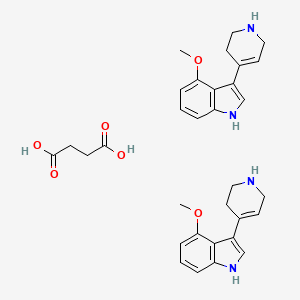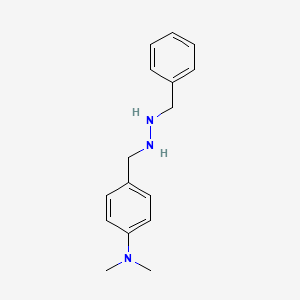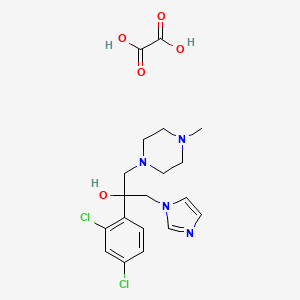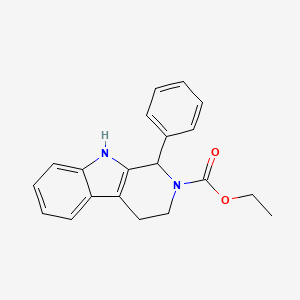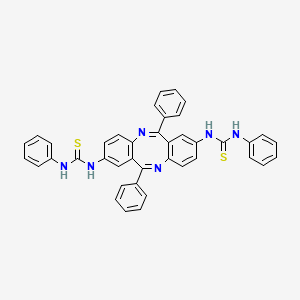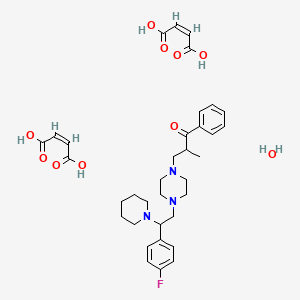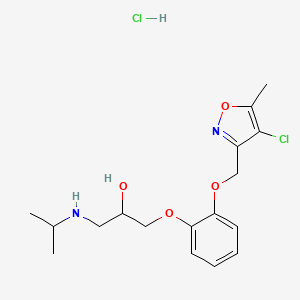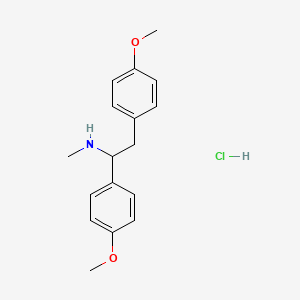
1,2-Bis(p-methoxyphenyl)-N-methylethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIOSH/KQ8010000 is a compound studied extensively by the National Institute for Occupational Safety and Health (NIOSH). This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of NIOSH/KQ8010000 involves several synthetic routes. These routes typically include the use of specific reagents and catalysts under controlled conditions to ensure the purity and yield of the compound. The reaction conditions often involve precise temperature control, pH adjustments, and the use of solvents to facilitate the reactions.
Industrial Production Methods: In industrial settings, the production of NIOSH/KQ8010000 is scaled up using large reactors and continuous flow systems. The industrial methods focus on optimizing the reaction conditions to maximize yield and minimize waste. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: NIOSH/KQ8010000 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of NIOSH/KQ8010000 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of NIOSH/KQ8010000 depend on the type of reaction and the reagents used. These products are often characterized using analytical techniques such as spectroscopy and chromatography to confirm their structure and purity.
Wissenschaftliche Forschungsanwendungen
NIOSH/KQ8010000 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and its use as a biochemical tool. In medicine, NIOSH/KQ8010000 is explored for its therapeutic potential in treating specific diseases. In industry, it is used in the production of specialized materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of NIOSH/KQ8010000 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: NIOSH/KQ8010000 can be compared with other similar compounds in terms of its structure, properties, and applications. Some of the similar compounds include various volatile organic compounds and other specialized reagents used in industrial and research settings .
Uniqueness: What sets NIOSH/KQ8010000 apart from similar compounds is its unique combination of properties that make it suitable for a wide range of applications. Its stability, reactivity, and specificity in targeting molecular pathways contribute to its versatility and effectiveness in various fields.
Eigenschaften
CAS-Nummer |
6269-04-1 |
|---|---|
Molekularformel |
C17H22ClNO2 |
Molekulargewicht |
307.8 g/mol |
IUPAC-Name |
1,2-bis(4-methoxyphenyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C17H21NO2.ClH/c1-18-17(14-6-10-16(20-3)11-7-14)12-13-4-8-15(19-2)9-5-13;/h4-11,17-18H,12H2,1-3H3;1H |
InChI-Schlüssel |
COJJEZVKDAHUPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CC1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




